ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family. This compound is known for its remarkable biological activities, including antiviral, anticancer, anti-inflammatory, and antihypertensive actions . The molecular structure consists of a central pyrimidine ring fused to a thiazole ring, with various substituents such as benzyl, carboxylate, methyl, phenyl, and oxy groups .
Mechanism of Action
Target of Action
It’s known that similar compounds have shown remarkable biological activities, including antiviral, anticancer, anti-inflammatory, and antihypertensive actions
Mode of Action
The compound’s structure, which includes a central pyrimidine ring fused to a thiazole ring with various groups bonded around this fused-ring moiety, may play a role in its interactions with its targets . The compound’s molecular structure and its interactions with its targets could be influenced by strong intramolecular C–H···S hydrogen bond interactions, close C–H···O intramolecular contacts, and O–Cg π-ring interactions .
Biochemical Pathways
Similar compounds have been known to exhibit both anticancer and anti-inflammatory activity These activities suggest that the compound may affect pathways related to cell proliferation and inflammation
Result of Action
The compound has been reported to exhibit both anticancer and anti-inflammatory activity . This suggests that the compound’s action at the molecular and cellular level may result in the inhibition of cell proliferation and inflammation.
Preparation Methods
The synthesis of ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves several steps. One common method includes the reaction of 2-aminothiazole with ethyl acetoacetate in the presence of a base, followed by cyclization with an appropriate aldehyde . The reaction conditions typically involve refluxing the mixture in a suitable solvent such as ethanol or acetonitrile. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the thiazole or pyrimidine rings are replaced by other nucleophiles.
Condensation: It can participate in condensation reactions with various aldehydes or ketones to form new heterocyclic compounds.
Scientific Research Applications
Ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a valuable tool for studying various biological processes.
Medicine: Due to its antiviral, anticancer, and anti-inflammatory properties, it is investigated for potential therapeutic applications.
Comparison with Similar Compounds
Ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds such as:
- Ethyl (2Z, 5R)-2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-benzylidene-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl (2E)-7-methyl-2-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties
Properties
IUPAC Name |
ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-4-13-16(21)20-15(12-9-7-6-8-10-12)14(17(22)23-5-2)11(3)19-18(20)24-13/h6-10,13,15H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQQPPIJDHTZAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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